

Application Notes and Protocols for DPGP Liposomes in Hydrophilic Drug Encapsulation

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Compound of Interest

Compound Name: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-dipalmitoyl-sn-glycerol-3-phospho-rac-(1-glycerol) (DPGP) liposomes for the encapsulation of hydrophilic drugs. DPGP is an anionic phospholipid that can be a key component in liposomal formulations, offering advantages in terms of stability and drug delivery.

Introduction

Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core. This structure makes them ideal for encapsulating hydrophilic drugs within the central aqueous compartment, protecting them from degradation and controlling their release. DPGP, with its negatively charged headgroup, can influence the physicochemical properties of liposomes, such as surface charge, stability, and interaction with biological membranes. Anionic liposomes, like those containing DPGP, are explored for various applications, including targeted drug delivery to specific cells or tissues.

Key Applications

DPGP-containing liposomes are suitable for the delivery of a wide range of hydrophilic therapeutic agents, including:

- Small molecule anticancer drugs (e.g., Doxorubicin, 5-Fluorouracil)
- Antibiotics (e.g., Gentamicin)
- Fluorescent probes for in vitro and in vivo imaging (e.g., Calcein)

Physicochemical Properties and Characterization

The critical quality attributes of DPGP liposomes that influence their in vivo performance include particle size, zeta potential, encapsulation efficiency, and drug release profile.

Data Summary

The following tables summarize quantitative data for the characterization of DPGP-containing liposomes encapsulating various hydrophilic drugs.

Liposome Composition	Hydrophilic Drug	Preparation Method	Mean Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DPPG:DP PC (1:1 w/w)	Gentamicin	Microfluidics	185 ± 9	Not Reported	~87	[1]
DPPC with 5 mol% DSPE- PEG2000 and 30 mol% Cholesterol	5- Fluorouraci l	Thin-film Hydration	114 - 128	Not Reported	16.0 ± 2.2	
DPPC	Doxorubici n	Silica Sol- Gel Coating	Not Reported	Not Reported	72.4	[2]

Note: Data for liposomes composed solely of DPGP is limited in publicly available literature. The data presented here is for formulations containing DPGP or similar anionic phospholipids.

Drug Release Characteristics

The release of hydrophilic drugs from DPGP liposomes can be modulated by the lipid composition and external stimuli.

Liposome Composition	Hydrophilic Drug	Release Conditions	Percentage Release	Time Point	Reference
DPPG	Calcein	Pulsed Low-Frequency Ultrasound (LFUS)	52.2	160 s	[3]
TRA-conjugated DPPG	Calcein	Pulsed Low-Frequency Ultrasound (LFUS)	92.5	Post 3 pulses	[3]
DPPC/DSPC	Doxorubicin	Incubation at 37°C in Phosphate Buffered Saline (PBS)	~10	24 hours	

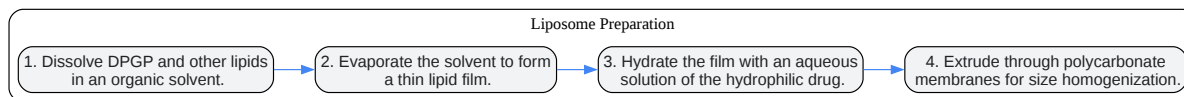
Experimental Protocols

Detailed methodologies for the preparation and characterization of DPGP liposomes are provided below.

Protocol 1: Preparation of DPGP-containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes.

Workflow for Thin-Film Hydration Method



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Caption: Workflow for preparing DPGP liposomes via thin-film hydration.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPGP)
- Other lipids as required (e.g., DPPC, Cholesterol)
- Hydrophilic drug
- Organic solvent (e.g., chloroform, methanol)
- Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

- Lipid Film Formation:
 - Dissolve DPGP and any other lipids in the organic solvent in a round-bottom flask.
 - Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to evaporate the solvent.
 - A thin lipid film will form on the inner surface of the flask.
 - Dry the film under vacuum for at least 2 hours to remove any residual solvent.

- Hydration:
 - Prepare an aqueous solution of the hydrophilic drug in the desired buffer.
 - Add the drug solution to the flask containing the lipid film.
 - Hydrate the film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - Load the MLV suspension into an extruder.
 - Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
- Purification:
 - Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of DPGP Liposomes

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Caption: Influence of input parameters on final liposome characteristics.

Conclusion

DPGP is a valuable anionic phospholipid for the formulation of liposomes for hydrophilic drug delivery. By carefully selecting the lipid composition and preparation method, it is possible to produce stable DPGP-containing liposomes with desired physicochemical properties for various therapeutic applications. The protocols provided herein offer a foundation for the development and characterization of these advanced drug delivery systems. Further

optimization of these protocols may be necessary depending on the specific hydrophilic drug and intended application.

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